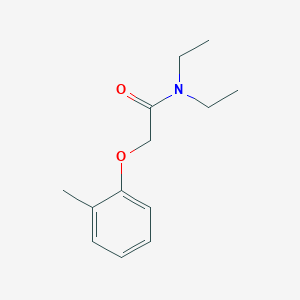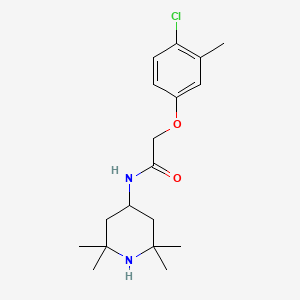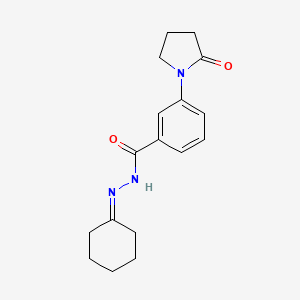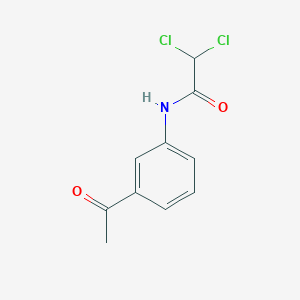
N,N-diethyl-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-(2-methylphenoxy)acetamide, commonly known as DEET, is a colorless, oily liquid with a slightly sweet odor. It is a widely used insect repellent that has been in use for over 60 years. DEET is an effective insect repellent that is used to protect humans and animals from insects such as mosquitoes, ticks, and fleas. It is used in various forms, including sprays, lotions, and creams.
Mechanism of Action
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's sense of smell. Insects use their sense of smell to locate their hosts, and DEET seems to interfere with this process, making the insect unable to locate its host.
Biochemical and Physiological Effects
DEET has been shown to have low toxicity to humans and animals. It is rapidly absorbed through the skin and metabolized in the liver. Studies have shown that DEET does not cause any significant changes in blood pressure, heart rate, or body temperature. However, some studies have suggested that DEET may have some neurotoxic effects, although these effects are not well understood.
Advantages and Limitations for Lab Experiments
DEET is a widely used insect repellent that has been extensively studied. Its effectiveness against a wide range of insects makes it a valuable tool in the study of insect behavior and ecology. However, DEET has some limitations when used in lab experiments. For example, DEET can interfere with the results of some experiments that rely on the sense of smell of insects.
Future Directions
There are several areas of research that could benefit from further study of DEET. One area of research is the development of new insect repellents that are more effective and less toxic than DEET. Another area of research is the study of the mechanism of action of DEET, which could lead to the development of new insecticides. Finally, there is a need for more research on the effects of DEET on human health and the environment.
Conclusion
In conclusion, DEET is a widely used insect repellent that has been in use for over 60 years. Its effectiveness against a wide range of insects has been well documented, and it is an important tool in the study of insect behavior and ecology. Further research is needed to develop new insect repellents that are more effective and less toxic than DEET and to study the effects of DEET on human health and the environment.
Synthesis Methods
DEET can be synthesized by the reaction of N,N-diethylamine with 2-methylphenoxyacetyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is then purified through distillation or recrystallization.
Scientific Research Applications
DEET has been the subject of extensive scientific research due to its widespread use as an insect repellent. Its effectiveness against a wide range of insects has been well documented. Studies have shown that DEET is effective in repelling mosquitoes, ticks, and fleas, which are vectors for many diseases such as malaria, dengue fever, and Lyme disease.
properties
IUPAC Name |
N,N-diethyl-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)10-16-12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDJLQHBCXERCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-(4-{N-[(4-nitrophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5791697.png)




![3-methyl-N'-[(2-methyl-3-furoyl)oxy]benzenecarboximidamide](/img/structure/B5791742.png)


![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5791758.png)

![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5791779.png)
![methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5791784.png)
![10-[benzyl(methyl)amino]-2-oxodecanal oxime hydrochloride](/img/structure/B5791790.png)